molecular formula C11H13N B13256621 3-ethyl-7-methyl-1H-indole

3-ethyl-7-methyl-1H-indole

Cat. No.: B13256621
M. Wt: 159.23 g/mol
InChI Key: CUHKMKNNQKVBEB-UHFFFAOYSA-N
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Description

3-ethyl-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 3-ethyl-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . Another method includes the reaction of 7-ethyltryptophol with trialkylsilyl derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-ethyl-7-methyl-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-ethyl-7-methyl-1H-indole involves its interaction with various biological targets. The indole ring can bind to multiple receptors, enzymes, and proteins, leading to diverse biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

3-ethyl-7-methyl-1H-indole can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-ethyl-7-methyl-1H-indole

InChI

InChI=1S/C11H13N/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h4-7,12H,3H2,1-2H3

InChI Key

CUHKMKNNQKVBEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C(C=CC=C12)C

Origin of Product

United States

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